molecular formula C19H18N2O4S2 B3011927 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide CAS No. 865175-80-0

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide

Cat. No.: B3011927
CAS No.: 865175-80-0
M. Wt: 402.48
InChI Key: RUZAUQGQTGHVSG-VXPUYCOJSA-N
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Description

(Z)-N-(3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a benzothiazole-derived compound featuring a unique Z-configuration at the imine bond, an allyl substituent at position 3, and a methylsulfonyl group at position 6 of the benzothiazole core. This compound is hypothesized to exhibit activity in targeting enzyme systems or protein-protein interactions due to its electron-withdrawing methylsulfonyl group and conjugated π-system, which may enhance binding affinity compared to simpler benzothiazole analogs .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-3-11-21-16-10-9-15(27(2,23)24)12-17(16)26-19(21)20-18(22)13-25-14-7-5-4-6-8-14/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZAUQGQTGHVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a benzo[d]thiazole moiety, an allyl group, and a methylsulfonyl substituent, which contribute to its reactivity and biological profile. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Benzo[d]thiazole Core structure known for diverse biological activities
Allyl Group Enhances reactivity and may influence interaction with biological targets
Methylsulfonyl Group Increases solubility and stability
Phenoxyacetamide Contributes to the compound's lipophilicity and potential biological effects

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interactions with receptors could alter signaling pathways relevant to cancer progression.
  • Apoptosis Induction : Evidence suggests that this compound can promote apoptosis in cancer cells, enhancing its potential as an anticancer agent.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect Observed
A431 (epidermoid carcinoma)1.61 ± 1.92Significant inhibition of proliferation
A549 (lung carcinoma)1.98 ± 1.22Induction of apoptosis and cell cycle arrest
Jurkat (T-cell leukemia)< 4Inhibition of cell migration

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of efficacy.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been assessed for anti-inflammatory properties:

  • Cytokine Inhibition : The compound significantly decreased levels of IL-6 and TNF-α in treated cells, indicating its potential to modulate inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives, including our compound of interest:

  • Study on Thiazole Derivatives : A comprehensive study demonstrated that thiazole compounds exhibit strong cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions on the thiazole ring enhance biological activity .
  • Benzothiazole Analogs : Research focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like this compound in cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The benzothiazole core is shared with compounds such as I10 (quinolinium iodide derivatives) from and 4g/4h (thiadiazol-2-ylidene benzamides) from . However, the target compound distinguishes itself through:

  • Z-configuration : Unlike the E-configuration in I8 and I10 , the Z-imine in the target compound may alter steric interactions and electronic distribution.
  • Methylsulfonyl substituent : This group enhances polarity and metabolic stability compared to the methyl or chloro substituents in 4g/4h .

Substituent Analysis

Compound Core Structure Key Substituents Functional Impact
Target Compound Benzothiazole Allyl, methylsulfonyl, phenoxyacetamide Enhanced solubility and π-π stacking
I10 () Quinolinium Methylpiperidinylpropyl, benzo[d]thiazole Cationic charge improves membrane uptake
4g () Thiadiazole Dimethylamino-acryloyl, benzamide Electron-rich acryloyl enhances reactivity

Physicochemical Properties

  • Solubility : The methylsulfonyl group in the target compound increases hydrophilicity compared to the lipophilic 3-methylphenyl group in 4g .
  • Thermal Stability : The target compound’s melting point is expected to exceed 200°C (observed in 4g/4h ) due to stronger intermolecular interactions from the sulfonyl group.

Research Findings and Mechanistic Insights

  • Synthetic Routes: The target compound’s synthesis likely involves condensation of 3-allyl-6-(methylsulfonyl)benzothiazol-2-amine with phenoxyacetyl chloride, paralleling methods for 4g/4h .
  • Spectroscopic Data : IR and MS patterns (e.g., C=O stretching at ~1690 cm⁻¹ in 4g ) would differ in the target compound due to the sulfonyl group’s strong absorption near 1350–1150 cm⁻¹.

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